molecular formula C4H2INO2S B13040212 2-Iodo-3-nitrothiophene CAS No. 57800-78-9

2-Iodo-3-nitrothiophene

Katalognummer: B13040212
CAS-Nummer: 57800-78-9
Molekulargewicht: 255.04 g/mol
InChI-Schlüssel: OVJYBZSLYUCLIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodo-3-nitrothiophene is an organic compound with the molecular formula C₄H₂INO₂S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its unique combination of iodine and nitro functional groups, which impart distinct chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of 2-Iodo-3-nitrothiophene typically involves the iodination and nitration of thiophene derivatives. One common method includes the reaction of thiophene with iodine and nitric acid under controlled conditions. The process involves the following steps :

    Iodination: Thiophene is reacted with iodine in the presence of an oxidizing agent such as mercuric oxide to form 2-iodothiophene.

    Nitration: The 2-iodothiophene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield this compound.

Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

2-Iodo-3-nitrothiophene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 2-Iodo-3-nitrothiophene largely depends on its chemical reactivity. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These properties make it a versatile intermediate in various chemical processes. The molecular targets and pathways involved are specific to the reactions it undergoes and the context in which it is used.

Vergleich Mit ähnlichen Verbindungen

2-Iodo-3-nitrothiophene can be compared with other thiophene derivatives such as:

Eigenschaften

CAS-Nummer

57800-78-9

Molekularformel

C4H2INO2S

Molekulargewicht

255.04 g/mol

IUPAC-Name

2-iodo-3-nitrothiophene

InChI

InChI=1S/C4H2INO2S/c5-4-3(6(7)8)1-2-9-4/h1-2H

InChI-Schlüssel

OVJYBZSLYUCLIW-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1[N+](=O)[O-])I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.